molecular formula C7H3FO2S B13688835 5-Fluorobenzo[d][1,3]dioxole-2-thione

5-Fluorobenzo[d][1,3]dioxole-2-thione

Cat. No.: B13688835
M. Wt: 170.16 g/mol
InChI Key: BNCNFCKVHDXDMG-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d][1,3]dioxole-2-thione is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives

Preparation Methods

The synthesis of 5-Fluorobenzo[d][1,3]dioxole-2-thione typically involves the reaction of benzo[d][1,3]dioxole derivatives with fluorinating agents. One common method is the reaction of benzo[d][1,3]dioxole-2-thione with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Fluorobenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

5-Fluorobenzo[d][1,3]dioxole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, including metal-organic frameworks (MOFs) and coordination polymers.

    Biology: This compound has shown potential as an anticonvulsant agent, with studies indicating its ability to protect against seizures in animal models.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes or receptors involved in neurotransmission, leading to its anticonvulsant effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of voltage-gated sodium channels and enhancement of gamma-aminobutyric acid (GABA)ergic neurotransmission.

Comparison with Similar Compounds

5-Fluorobenzo[d][1,3]dioxole-2-thione can be compared with other similar compounds, such as:

    5-Bromo-4-fluorobenzo[d][1,3]dioxole: This compound has similar structural features but with a bromine atom instead of a thione group. It is used in similar applications, including material science and medicinal chemistry.

    5-Fluorobenzo[d][1,3]dioxole-2-thiol: This compound has a thiol group instead of a thione group and exhibits different reactivity and biological activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-Fluorobenzo[d][1,3]dioxole-2-thione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H5FO2S\text{C}_7\text{H}_5\text{F}\text{O}_2\text{S}

This compound features a fluorinated benzo[d][1,3]dioxole core with a thione functional group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, including its role as an insect growth regulator (IGR), its potential as an anticancer agent, and its inhibitory effects on specific enzymes.

Insect Growth Regulation

Recent studies have highlighted the efficacy of derivatives of benzo[d][1,3]dioxole compounds as insect growth regulators. For instance, a derivative similar to this compound exhibited significant inhibitory activity against chitinases in insects. The compound demonstrated KiK_i values of 0.8 μM for OfChtI and 11.9 μM for OfChtII, indicating strong potential for pest control applications .

Anticancer Activity

Research has shown that compounds derived from the benzo[d][1,3]dioxole scaffold can modulate immune responses in cancer treatment. Specifically, they have been noted for their ability to reactivate immune systems within tumors . The exact mechanisms remain under investigation, but the modulation of prostaglandin receptors EP2 and EP4 is a key area of focus.

Structure-Activity Relationship (SAR)

The SAR studies conducted on thione derivatives reveal that modifications to the benzo[d][1,3]dioxole structure significantly influence biological activity. For example:

CompoundModificationIC50 (μM)Activity
6kPhenyl-sulfonamide group3.56Strong XO inhibitor
4dNo modification>100Weak activity

The presence of electron-donating groups significantly enhances inhibitory activity against xanthine oxidase (XO), which is crucial for managing conditions like hyperuricemia .

Case Study 1: Insecticidal Properties

In a study assessing the insecticidal properties of various derivatives, a compound structurally related to this compound showed enhanced activity against Plutella xylostella with an effective concentration leading to significant mortality rates in treated populations . This suggests that further exploration into the structure could yield more potent IGRs.

Case Study 2: Antioxidant and Antimicrobial Activity

Another study evaluated the antioxidant properties of similar compounds in vitro. The results indicated that certain derivatives possess notable antioxidant capabilities alongside antimicrobial effects against various bacterial strains . These findings suggest potential applications in both therapeutic and preservative contexts.

Properties

Molecular Formula

C7H3FO2S

Molecular Weight

170.16 g/mol

IUPAC Name

5-fluoro-1,3-benzodioxole-2-thione

InChI

InChI=1S/C7H3FO2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H

InChI Key

BNCNFCKVHDXDMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=S)O2

Origin of Product

United States

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